molecular formula C36H37NP2 B1626093 (1S)-N,N-Bis[2-(diphenylphosphanyl)ethyl]-1-phenylethan-1-amine CAS No. 81510-19-2

(1S)-N,N-Bis[2-(diphenylphosphanyl)ethyl]-1-phenylethan-1-amine

Cat. No. B1626093
CAS RN: 81510-19-2
M. Wt: 545.6 g/mol
InChI Key: ZVNAHLJBPYKGBV-HKBQPEDESA-N
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Description

(1S)-N,N-Bis[2-(diphenylphosphanyl)ethyl]-1-phenylethan-1-amine, commonly known as DPEPhos, is a chiral ligand that has gained significant attention in the field of organic synthesis due to its unique properties. DPEPhos has a bulky structure and a chiral center, which makes it an ideal candidate for asymmetric catalysis.

Scientific Research Applications

Synthesis and Structural Characterization

  • The compound has been synthesized and structurally characterized, demonstrating its potential for detailed molecular studies. Mayer and Böttcher (2012) reported the synthesis and X-ray crystallographic analysis of a closely related molecule, highlighting its structural characteristics (Mayer & Böttcher, 2012).

Catalytic Applications in Ethylene Tri- and Tetramerization

  • The compound has been used in ethylene tri- and tetramerization reactions, with variations in its structure affecting product selectivity. Killian et al. (2007) conducted a systematic study on Cr catalyzed ethylene oligomerization using bis(diphenylphosphino)amine ligands, demonstrating the influence of N-aryl functionality on reaction outcomes (Killian et al., 2007).

Ligand Design for Efficient Tetramerization

  • Its derivatives have been synthesized and tested as ligands in chromium-based ethylene tetramerization catalysts, showing high activity and selectivity. Kuhlmann et al. (2007) found that altering the N-alkyl moiety of the ligand significantly affects the catalyst's performance (Kuhlmann et al., 2007).

Polymer Chain End Functionalization

  • It has been utilized in the functionalization of polymers, specifically in introducing aromatic tertiary amine groups at polymer chain ends. Kim et al. (1998) explored its use in terminally functionalizing polymers with aromatic tertiary amine groups (Kim et al., 1998).

Use in Magnesium and Zinc Complexes

  • It serves as a ligand in the formation of magnesium and zinc complexes, contributing to the study of metal-ligand interactions. Olbert et al. (2007) reported the synthesis of N-(diphenylphosphanyl)-2-pyridylmethylamine and its use in magnesium and zinc complexes (Olbert et al., 2007).

Safety and Hazards

The compound is considered harmful if ingested or inhaled. It is air-sensitive and incompatible with strong oxidizing agents .

Mechanism of Action

Target of Action

Similar compounds, such as 1,2-bis(diphenylphosphino)ethane, are known to act as bidentate ligands in coordination chemistry, binding to metal centers through two donor atoms .

Mode of Action

The compound acts as a ligand, donating electron density to a metal center, making it more electrophilic and susceptible to attack by nucleophiles in the reaction mixture. This interaction with its targets can lead to changes in the electronic structure of the metal center, influencing its reactivity.

Biochemical Pathways

Similar compounds are involved in various cross-coupling reactions, including suzuki-miyaura coupling, heck reaction, buchwald-hartwig coupling, and sonogashira coupling. These reactions involve the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental processes in organic synthesis.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is known to be air sensitive, heat sensitive, and moisture sensitive . Therefore, it should be stored under appropriate conditions to maintain its stability and effectiveness.

properties

IUPAC Name

(1S)-N,N-bis(2-diphenylphosphanylethyl)-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H37NP2/c1-31(32-17-7-2-8-18-32)37(27-29-38(33-19-9-3-10-20-33)34-21-11-4-12-22-34)28-30-39(35-23-13-5-14-24-35)36-25-15-6-16-26-36/h2-26,31H,27-30H2,1H3/t31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNAHLJBPYKGBV-HKBQPEDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N(CCP(C2=CC=CC=C2)C3=CC=CC=C3)CCP(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N(CCP(C2=CC=CC=C2)C3=CC=CC=C3)CCP(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H37NP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30508701
Record name (1S)-N,N-Bis[2-(diphenylphosphanyl)ethyl]-1-phenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30508701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

545.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-N,N-Bis[2-(diphenylphosphanyl)ethyl]-1-phenylethan-1-amine

CAS RN

81510-19-2
Record name (1S)-N,N-Bis[2-(diphenylphosphanyl)ethyl]-1-phenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30508701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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